N1,N1-Dipropylethane-1,2-diamine

Organic Synthesis Purification Thermal Stability

N1,N1-Dipropylethane-1,2-diamine (CAS 14165-22-1), also referred to as N,N-dipropylethylenediamine or 2-(di-n-propylamino)ethylamine, is an aliphatic diamine characterized by a tertiary amine bearing two n-propyl substituents and a primary amine separated by an ethylene bridge. With the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol, this colorless to pale yellow liquid exhibits full water miscibility and air sensitivity.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 14165-22-1
Cat. No. B084452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-Dipropylethane-1,2-diamine
CAS14165-22-1
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCN
InChIInChI=1S/C8H20N2/c1-3-6-10(7-4-2)8-5-9/h3-9H2,1-2H3
InChIKeyDMDXQHYISPCTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-Dipropylethane-1,2-diamine (CAS 14165-22-1) Supplier Guide & Technical Specifications


N1,N1-Dipropylethane-1,2-diamine (CAS 14165-22-1), also referred to as N,N-dipropylethylenediamine or 2-(di-n-propylamino)ethylamine, is an aliphatic diamine characterized by a tertiary amine bearing two n-propyl substituents and a primary amine separated by an ethylene bridge . With the molecular formula C8H20N2 and a molecular weight of 144.26 g/mol, this colorless to pale yellow liquid exhibits full water miscibility and air sensitivity . It serves primarily as a versatile synthetic intermediate and ligand precursor in organic synthesis, pharmaceutical development, and materials science applications, where the differential substitution pattern on the ethylenediamine backbone confers distinct physicochemical and steric properties compared to its methyl and ethyl analogs .

Why N,N-Diethyl or Dimethyl Analogs Cannot Replace N1,N1-Dipropylethane-1,2-diamine in Critical Applications


While N,N-disubstituted ethylenediamines share a common backbone, their physicochemical behavior and synthetic utility diverge significantly as a function of N-alkyl chain length. N1,N1-Dipropylethane-1,2-diamine possesses two n-propyl groups that impart markedly different steric bulk, lipophilicity (LogP ~1.77), and boiling point (186–189 °C) relative to its diethyl (bp 145–147 °C; LogP ~0.01) and dimethyl (bp 104–106 °C) counterparts . These differences are not trivial: they directly influence metal coordination geometry, catalyst solubility in non-polar media, product purification via distillation, and the ability to construct higher-order supramolecular architectures [1]. Consequently, substituting a shorter-chain analog without rigorous re-optimization may lead to altered reaction kinetics, precipitation of metal complexes, or failure to achieve the desired stereoelectronic environment, thereby compromising reproducibility and yield in established synthetic protocols.

Quantitative Comparative Evidence: N1,N1-Dipropylethane-1,2-diamine vs. N,N-Diethyl and Dimethyl Analogs


N1,N1-Dipropylethane-1,2-diamine Exhibits Significantly Elevated Boiling Point Relative to Diethyl and Dimethyl Analogs

The boiling point of N1,N1-Dipropylethane-1,2-diamine (186–189 °C at 760 mmHg) is substantially higher than that of its shorter-chain analogs, N,N-diethylethylenediamine (145–147 °C) and N,N-dimethylethylenediamine (104–106 °C) . This differential of +41–42 °C versus the diethyl analog and +82–85 °C versus the dimethyl analog directly reflects the increased van der Waals interactions and molecular weight conferred by the n-propyl substituents.

Organic Synthesis Purification Thermal Stability

Reduced Density of N1,N1-Dipropylethane-1,2-diamine Compared to Diethyl Analog

N1,N1-Dipropylethane-1,2-diamine has a measured density of 0.802 g/mL at 25 °C, which is lower than the density of N,N-diethylethylenediamine at 0.82–0.827 g/mL [1]. This 2.2–3.0% reduction in density, despite the higher molecular weight of the dipropyl compound (144.26 vs. 116.20 g/mol), indicates that the n-propyl chains disrupt intermolecular packing more effectively than ethyl groups, resulting in greater molar volume expansion per unit mass.

Formulation Solvent Selection Physical Properties

Enhanced Lipophilicity (LogP) of N1,N1-Dipropylethane-1,2-diamine Relative to Diethyl Analog

The calculated LogP for N1,N1-Dipropylethane-1,2-diamine is 1.76740, representing a more than 100-fold increase in lipophilicity compared to N,N-diethylethylenediamine, which has a calculated LogP of approximately 0.008 [1]. This substantial difference arises from the extended hydrocarbon character of the two n-propyl groups, which enhances partitioning into non-polar environments.

Medicinal Chemistry Drug Design Partition Coefficient

Potential Steric Differentiation in Metal Coordination Due to Propyl Substituents

As an N,N-disubstituted ethylenediamine, N1,N1-Dipropylethane-1,2-diamine functions as a bidentate ligand capable of forming stable chelate complexes with transition metals such as Cu(II) and Ni(II) . The n-propyl groups provide greater steric bulk at the tertiary amine nitrogen compared to ethyl or methyl substituents, which can influence coordination geometry, complex stability constants, and the accessibility of the metal center to substrates in catalytic cycles. While quantitative stability constant comparisons with the diethyl or dimethyl analogs are not available in the current literature for this exact compound, the class-level inference from related N-alkyl ethylenediamine ligands suggests that increasing N-alkyl chain length systematically modulates the donor strength and bite angle of the chelate [1].

Coordination Chemistry Catalysis Ligand Design

Application in Supramolecular Microtube Synthesis

2-(Di-n-propylamino)ethylamine (N1,N1-Dipropylethane-1,2-diamine) has been reported as a useful reagent for preparing supramolecular microtubes, as documented by Frank et al. in Soft Matter (2020) [1]. This application exploits the specific amphiphilic balance and hydrogen-bonding capacity conferred by the dipropylamino moiety. While the published work does not provide a head-to-head comparison with diethyl or dimethyl analogs, the formation of well-defined microtube architectures is highly sensitive to the hydrophobic/hydrophilic balance of the building block; shorter alkyl chains would likely yield different self-assembly outcomes or no ordered structures at all.

Supramolecular Chemistry Materials Science Self-Assembly

Validated Application Scenarios for N1,N1-Dipropylethane-1,2-diamine Procurement


Synthesis of CNS-Targeted Pharmaceutical Building Blocks

The calculated LogP of 1.77 for N1,N1-Dipropylethane-1,2-diamine predicts significantly enhanced blood-brain barrier permeability compared to its diethyl analog (LogP ~0.01) [1]. This property makes the compound a strategically advantageous intermediate for medicinal chemistry programs targeting neurological disorders, where the dipropylamino moiety can be incorporated into lead compounds to improve CNS exposure without introducing additional chiral centers or metabolic liabilities associated with longer alkyl chains. Procurement should prioritize this specific diamine when the synthetic route requires an N,N-dialkylethylenediamine fragment with optimized lipophilicity for CNS penetration.

Design of Sterically Demanding Transition Metal Catalysts

The n-propyl substituents on N1,N1-Dipropylethane-1,2-diamine provide greater steric bulk at the tertiary amine nitrogen relative to ethyl or methyl analogs . This steric differentiation is valuable for fine-tuning the coordination sphere of transition metal catalysts, potentially enhancing enantioselectivity in asymmetric transformations or preventing catalyst deactivation via dimerization. For catalyst screening libraries exploring ligand steric effects, the dipropyl variant offers a distinct, well-defined increment in N-substituent size, enabling systematic structure-activity relationship studies that cannot be achieved with the dimethyl or diethyl analogs alone.

Preparation of Amphiphilic Supramolecular Assemblies

As demonstrated by Frank et al. (Soft Matter, 2020), this diamine serves as a key building block for constructing supramolecular microtubes . The precise hydrophobic contribution of the two n-propyl chains is critical for achieving the amphiphilic balance required for ordered self-assembly. Attempting to substitute N,N-diethylethylenediamine or N,N-dimethylethylenediamine in such protocols would likely fail to reproduce the microtube morphology, as the reduced hydrophobicity would shift the packing parameter outside the regime favoring tubular architectures. This application validates procurement of the dipropyl compound for materials chemistry research focused on self-assembled nanostructures.

High-Temperature Organic Synthesis Requiring Low-Volatility Amine

With a boiling point of 186–189 °C—substantially higher than that of N,N-diethylethylenediamine (145–147 °C) and N,N-dimethylethylenediamine (104–106 °C)—N1,N1-Dipropylethane-1,2-diamine offers superior thermal handling characteristics for reactions conducted at elevated temperatures [1]. This lower volatility reduces amine loss due to evaporation during prolonged heating, minimizes the need for excess reagent to compensate for evaporative loss, and simplifies post-reaction purification by widening the boiling point gap between the amine and lower-boiling reaction components. Laboratories executing aminations, reductive aminations, or nucleophilic substitutions above 100 °C should preferentially source the dipropyl variant to improve process robustness.

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